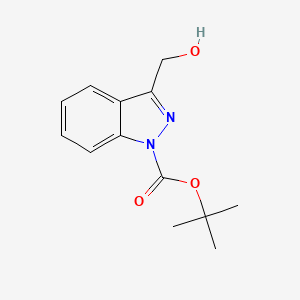

tert-Butyl 3-(hydroxymethyl)-1H-indazole-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

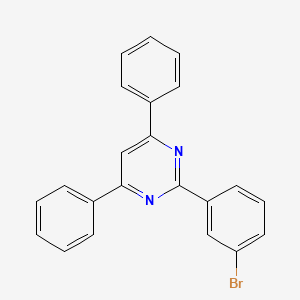

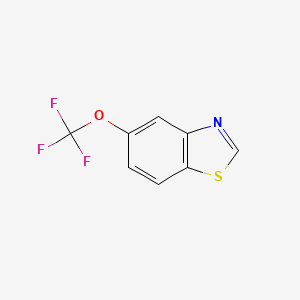

“tert-Butyl 3-(hydroxymethyl)-1H-indazole-1-carboxylate” is a complex organic compound. It contains an indazole core, which is a bicyclic compound consisting of a benzene ring fused to a nitrogen-containing pyrazole ring. Attached to this core are a tert-butyl carboxylate ester group and a hydroxymethyl group .

Synthesis Analysis

While the specific synthesis for this compound isn’t available, similar compounds are often synthesized through multi-step organic reactions. The indazole core can be synthesized through methods such as the Fischer indazole synthesis or the Japp-Klingemann reaction . The tert-butyl carboxylate ester group can be introduced through esterification reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indazole core, along with the tert-butyl carboxylate ester and hydroxymethyl groups . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the ester and hydroxymethyl groups. For example, the ester could undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, it would likely be a solid at room temperature, and its solubility would depend on the polarity of the solvent .Aplicaciones Científicas De Investigación

Synthesis and Crystal Structure

Tert-Butyl 3-(hydroxymethyl)-1H-indazole-1-carboxylate serves as a significant intermediate in the synthesis of 1H-indazole derivatives. A study detailed the synthesis and crystal structure of a related compound, highlighting its structure determination through FTIR, NMR spectroscopy, MS, and X-ray diffraction. This research also performed a DFT study, revealing insights into the compound's physicochemical features, including molecular electrostatic potential and frontier molecular orbitals (Ye et al., 2021).

N-Difluoromethylation and Its Applications

Research on a related compound, ethyl 6-((tert-butyldiphenylsilyl)oxy)-1H-indazole-3-carboxylate, describes a mild and scalable procedure for N-1-difluoromethylation, extending the method to various indazole derivatives. This process provides a safer alternative to existing approaches, highlighting the versatility of tert-butyl indazole derivatives in synthesizing functionalized molecules (Hong et al., 2020).

Aerobic Oxidation Catalyst

Another study explored the use of a tert-butyl indazole derivative as a catalyst for the selective aerobic oxidation of allylic and benzylic alcohols. The research demonstrated the compound's efficacy in oxidizing a variety of primary and secondary allylic and benzylic alcohols into α,β-unsaturated carbonyl compounds, showcasing its potential as a versatile catalyst in organic synthesis (Shen et al., 2012).

Synthesis of Indazole Derivatives

A simple method was developed for the synthesis of indazolo[5,4-b][1,6]naphthyridine and indazolo[6,7-b][1,6]naphthyridine derivatives using tert-butyl 2,4-dioxopiperidine-1-carboxylate and nitro-1H-indazole. This showcases the role of tert-butyl indazole derivatives in facilitating efficient cyclization reactions for the production of complex heterocyclic structures (Chen et al., 2019).

Metal-Free Trifluoromethylation

Research also delves into a metal-free trifluoromethylation process of indazoles, demonstrating the utility of tert-butyl hydroperoxide-mediated trifluoromethylation using sodium trifluoromethanesulfinate. This provides a library of trifluoromethylated products, highlighting a radical mechanistic pathway for the functionalization of indazoles under metal-free conditions (Ghosh et al., 2018).

Mecanismo De Acción

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, it would interact with biological targets in the body . If it’s used as a reagent in a chemical reaction, its mechanism of action would depend on the specific reaction conditions and other reagents present .

Safety and Hazards

Direcciones Futuras

The future directions for this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical, further studies could be conducted to evaluate its efficacy and safety . If it’s a useful reagent in chemical reactions, research could be done to optimize the reaction conditions .

Propiedades

IUPAC Name |

tert-butyl 3-(hydroxymethyl)indazole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-13(2,3)18-12(17)15-11-7-5-4-6-9(11)10(8-16)14-15/h4-7,16H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUTFTIKZPUYKBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=N1)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80743701 |

Source

|

| Record name | tert-Butyl 3-(hydroxymethyl)-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

882188-87-6 |

Source

|

| Record name | tert-Butyl 3-(hydroxymethyl)-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]-propanamide](/img/structure/B6593930.png)

![(1R,3s,5S)-methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6593952.png)

![tert-Butyl 2'-oxo-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate](/img/structure/B6593973.png)